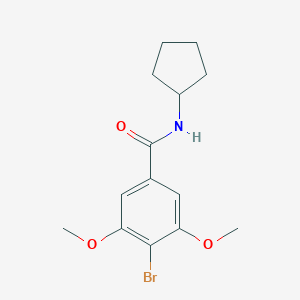
4-bromo-N-cyclopentyl-3,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-cyclopentyl-3,5-dimethoxybenzamide, commonly known as Bromocriptine, is a synthetic ergot alkaloid derivative that has been widely used in scientific research. It is a potent dopamine receptor agonist that has been found to have a wide range of applications in various fields of science, including neuroscience, endocrinology, and reproductive biology. In
Mécanisme D'action
Bromocriptine is a potent dopamine receptor agonist that acts on both D2 and D3 dopamine receptors in the brain. It has been found to inhibit the release of prolactin from the pituitary gland, which is responsible for lactation and reproductive function. It also acts on the mesolimbic and mesocortical pathways in the brain, which are involved in reward, motivation, and cognition.
Biochemical and Physiological Effects:
Bromocriptine has been found to have a wide range of biochemical and physiological effects. It has been shown to decrease prolactin levels in the blood, which can lead to a decrease in lactation and an increase in fertility. It has also been found to improve insulin sensitivity and glucose tolerance in patients with type 2 diabetes. Additionally, it has been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke.
Avantages Et Limitations Des Expériences En Laboratoire
Bromocriptine has several advantages as a research tool. It is a potent dopamine receptor agonist that can be used to activate specific dopamine receptor subtypes in the brain. It is also relatively stable and can be easily synthesized in the laboratory. However, there are also some limitations to its use. It has a relatively short half-life in the body, which can make it difficult to maintain stable levels of the drug in the bloodstream. Additionally, it has been found to have off-target effects on other neurotransmitter systems, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on Bromocriptine. One area of research is the development of more selective dopamine receptor agonists that can activate specific dopamine receptor subtypes in the brain. Another area of research is the investigation of the neuroprotective effects of Bromocriptine in human clinical trials. Additionally, there is a need for more research on the off-target effects of Bromocriptine on other neurotransmitter systems, which can help to improve the interpretation of experimental results.
Conclusion:
In conclusion, Bromocriptine is a potent dopamine receptor agonist that has been widely used in scientific research. It has a wide range of applications in various fields of science, including neuroscience, endocrinology, and reproductive biology. It has been found to have several advantages as a research tool, but there are also some limitations to its use. Future research on Bromocriptine will help to improve our understanding of its mechanism of action and potential applications in human health and disease.
Méthodes De Synthèse
Bromocriptine can be synthesized by the reaction of 3,5-dimethoxybenzamide with cyclopentylbromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in a suitable solvent such as dimethylformamide or dimethyl sulfoxide, and the product is isolated by column chromatography. The purity of the product can be determined by high-performance liquid chromatography or mass spectrometry.
Applications De Recherche Scientifique
Bromocriptine has been extensively used in scientific research due to its ability to activate dopamine receptors in the brain. It has been found to have a wide range of applications in various fields of science, including neuroscience, endocrinology, and reproductive biology.
Propriétés
Nom du produit |
4-bromo-N-cyclopentyl-3,5-dimethoxybenzamide |
|---|---|
Formule moléculaire |
C14H18BrNO3 |
Poids moléculaire |
328.2 g/mol |
Nom IUPAC |
4-bromo-N-cyclopentyl-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C14H18BrNO3/c1-18-11-7-9(8-12(19-2)13(11)15)14(17)16-10-5-3-4-6-10/h7-8,10H,3-6H2,1-2H3,(H,16,17) |
Clé InChI |
UJIVZXOQKYVUCT-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1Br)OC)C(=O)NC2CCCC2 |
SMILES canonique |
COC1=CC(=CC(=C1Br)OC)C(=O)NC2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253136.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-methoxybenzamide](/img/structure/B253141.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chlorobenzamide](/img/structure/B253142.png)
![4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B253143.png)

![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-4-chlorobenzamide](/img/structure/B253146.png)



![Methyl 4-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B253152.png)
![N-[4-(dimethylamino)phenyl]-5-nitro-2-furamide](/img/structure/B253153.png)


